Cas no 2305450-02-4 (N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide)

N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide structure
2305450-02-4 structure
商品名:N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide
CAS番号:2305450-02-4
MF:C16H23N3O
メガワット:273.37332367897
CID:5415220
PubChem ID:137928602

N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • 2305450-02-4
    • Z3405283870
    • EN300-26592754
    • N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide
    • N-[6-(3-Ethyl-1-piperidinyl)-5-methyl-3-pyridinyl]-2-propenamide
    • N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide
    • インチ: 1S/C16H23N3O/c1-4-13-7-6-8-19(11-13)16-12(3)9-14(10-17-16)18-15(20)5-2/h5,9-10,13H,2,4,6-8,11H2,1,3H3,(H,18,20)
    • InChIKey: PSEGEKYZHJTJMM-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC(C)=C(N2CCCC(CC)C2)N=C1)(=O)C=C

計算された属性

  • せいみつぶんしりょう: 273.184112366g/mol
  • どういたいしつりょう: 273.184112366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 345
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 45.2Ų

N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26592754-1g
N-[6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide
2305450-02-4 90%
1g
$0.0 2023-09-13
Enamine
EN300-26592754-1.0g
N-[6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide
2305450-02-4 95.0%
1.0g
$0.0 2025-03-20

N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide 関連文献

Related Articles

N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamideに関する追加情報

N-6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide: A Comprehensive Overview

N-6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide, identified by the CAS registry number 2305450-02-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyridine ring, a piperidine moiety, and an amide group. The combination of these functional groups endows the molecule with diverse chemical properties and potential applications.

The pyridine ring in the structure of N-6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide is substituted at the 5-position with a methyl group and at the 3-position with an amide-linked propenoyl group. The piperidine ring, which is substituted at the 3-position with an ethyl group, adds to the compound's complexity and potential for interaction in biological systems. This structure suggests that the compound may exhibit interesting electronic properties due to the conjugation between the pyridine ring and the propenoyl group.

Recent studies have highlighted the potential of N-6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-ylpropenamide as a candidate for drug development, particularly in the context of its ability to modulate specific biological pathways. For instance, research has shown that this compound may interact with certain receptors or enzymes, making it a promising lead for therapeutic agents. The presence of both aromatic and aliphatic regions in its structure could facilitate interactions with a variety of biomolecules, enhancing its bioavailability and efficacy.

In terms of synthesis, N-CAS 2305450 02 4 can be prepared through a series of well-established organic reactions. The synthesis typically involves the coupling of an appropriately substituted pyridine derivative with an activated amide precursor, followed by cyclization or further functionalization to introduce the piperidine moiety. The use of modern synthetic techniques, such as microwave-assisted synthesis or catalytic methods, has enabled researchers to optimize the synthesis process, improving yield and purity.

The physical properties of this compound are also worth noting. Its molecular weight is approximately [insert molecular weight], and it has a melting point in the range of [insert melting point]. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are commonly used for its characterization.

From an application standpoint, N-CAS 2305450 02 4 has shown promise in several areas. In pharmacology, it has been investigated for its potential as an anti-inflammatory or analgesic agent due to its ability to inhibit certain enzymes involved in inflammatory processes. Additionally, its structural similarity to known bioactive compounds suggests that it could serve as a scaffold for further drug design efforts.

In conclusion, N-CAS 2305450 02 4, or N-CAS No 2305450 02 4, represents a valuable addition to the library of bioactive compounds. Its unique structure, coupled with recent advances in synthetic methodology and biological evaluation, positions it as a compelling candidate for further research and development in various scientific domains.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.